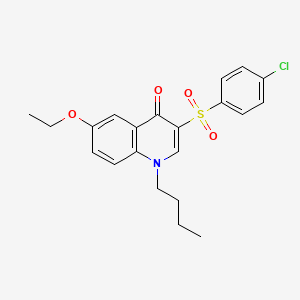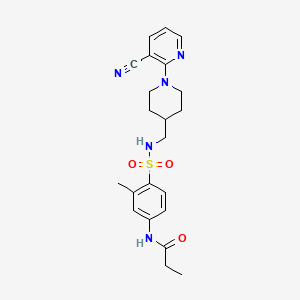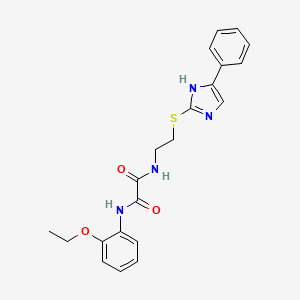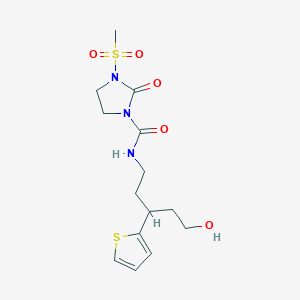
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-ethoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-((4-chlorophenyl)sulfonyl)-6-ethoxyquinolin-4(1H)-one, also known as BSQ, is a synthetic compound with a quinoline structure. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Adenosine Receptor Antagonism
This compound has potential applications as an adenosine receptor antagonist . Adenosine receptors are involved in a wide range of physiological processes, including cardiac rhythm regulation, neuronal activity modulation, and immune response. Antagonists of these receptors can be used to explore therapeutic avenues for conditions such as arrhythmias, neurodegenerative diseases, and inflammatory disorders .
Sulfonyl Group Utilization
The sulfonyl group present in this compound suggests its utility in the synthesis of sulfonamide-based drugs . Sulfonamides have a broad spectrum of antimicrobial activity and are used in the treatment of various bacterial infections. The sulfonyl group can also be used to increase the solubility or alter the pharmacokinetic profile of certain drugs .
Quinoline Derivative Research
As a quinoline derivative, this compound may be used in the study of malaria treatment . Quinoline-based compounds have historically been used as antimalarial agents, and their derivatives continue to be explored for improved efficacy and reduced resistance .
Chemical Building Block
The structure of this compound indicates its potential as a chemical building block for more complex molecules. It could be used in organic synthesis to create a variety of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Hydrophobic Interaction Studies
The compound’s hydrophobic properties could be leveraged in studies involving hydrophobic interactions in biological systems. This includes research into membrane protein functions, drug-receptor interactions, and the behavior of molecules within lipid bilayers .
Pharmacokinetic Modification
The ethoxy group in this compound suggests its use in modifying the pharmacokinetic properties of pharmaceuticals. Ethoxylation can affect drug absorption, distribution, metabolism, and excretion, thereby altering its efficacy and safety profile .
Biochemical Assay Development
This compound could be used in the development of biochemical assays . Its unique structure may allow it to serve as a marker or a probe in various biochemical assays, aiding in the detection or quantification of biological or chemical processes .
Material Science Applications
Lastly, the compound’s robust structure makes it a candidate for research in material science . It could be involved in the creation of new polymers or coatings that require specific properties such as thermal stability or chemical resistance .
Propiedades
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c1-3-5-12-23-14-20(28(25,26)17-9-6-15(22)7-10-17)21(24)18-13-16(27-4-2)8-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAGSXUHFQMXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2767418.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2767420.png)
![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2767425.png)
